molecular formula C19H19ClN2O B12880842 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole CAS No. 60627-70-5

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole

Cat. No.: B12880842
CAS No.: 60627-70-5
M. Wt: 326.8 g/mol
InChI Key: SJKUBHMPCBVADC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, a phenyl group, and a propoxy group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 1-methyl-3-phenyl-2-propoxy-1-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-hydroxy-1H-pyrazole: Similar structure but with a hydroxy group instead of a propoxy group.

    3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of a propoxy group.

    3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

60627-70-5

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methyl-5-phenyl-4-propoxypyrazole

InChI

InChI=1S/C19H19ClN2O/c1-3-13-23-19-17(14-9-11-16(20)12-10-14)21-22(2)18(19)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3

InChI Key

SJKUBHMPCBVADC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3

Origin of Product

United States

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